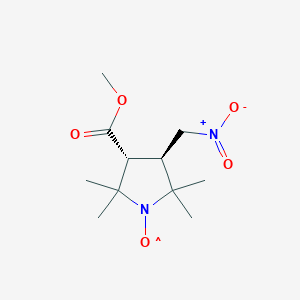
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is a synthetic compound used primarily in organic synthesis. It is a derivative of mannose, a simple sugar, and is characterized by the presence of fluorine atoms and acetyl groups. This compound is valuable in various research fields due to its unique chemical properties and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside typically involves the acetylation of 2-deoxy-2-fluoro-D-mannose. The process begins with the fluorination of mannose derivatives, followed by acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction conditions often include maintaining a low temperature to prevent decomposition and ensure high yield.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure consistency and purity. The final product is purified through crystallization or chromatography techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atoms can be substituted with other nucleophiles under specific conditions.
Hydrolysis: The acetyl groups can be hydrolyzed to yield the corresponding hydroxyl groups.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its oxidation state.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or thiols can be used for substitution reactions.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis of acetyl groups.
Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents may include sodium borohydride.
Major Products Formed
Substitution: Products vary depending on the nucleophile used.
Hydrolysis: The primary product is 2-deoxy-2-fluoro-D-mannose.
Oxidation/Reduction: Products depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is utilized in various scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in studies involving carbohydrate metabolism and enzyme interactions.
Medicine: Investigated for its potential in drug development and as a diagnostic tool.
Industry: Used in the production of specialized chemicals and materials.
Mecanismo De Acción
The mechanism of action of Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside involves its interaction with specific enzymes and molecular targets. The fluorine atoms enhance its reactivity and stability, allowing it to participate in various biochemical pathways. The compound can inhibit or modify enzyme activity, leading to changes in metabolic processes.
Comparación Con Compuestos Similares
Similar Compounds
- Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose
- 1,3,4-Tri-O-acetyl-2-deoxy-2-fluoro-L-fucose
Uniqueness
Fluoro2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside is unique due to its specific structural configuration and the presence of both fluorine atoms and acetyl groups. This combination imparts distinct chemical properties, making it valuable for targeted research applications.
Propiedades
IUPAC Name |
(3,4-diacetyloxy-5-fluoro-6-fluorooxyoxan-2-yl)methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O8/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(21-8)22-14/h8-12H,4H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBLPZFZJMLFGBQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OF)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![[(4aS,6R,7S,7aS)-6-[bis(2-cyanoethoxy)phosphoryloxymethyl]-2,2-dimethyl-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3]dioxin-7-yl] acetate](/img/structure/B1139768.png)





![(+)-3,4,4a,5,6,10b-Hexahydro-9-methoxy-2H-naphtho[1,2-b][1,4]oxazin-3-one](/img/structure/B1139782.png)


